丙烯基砜

描述

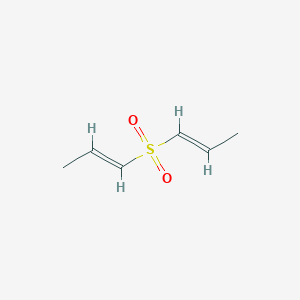

Propenyl sulfone is a type of organosulfur compound that contains a sulfonyl functional group attached to two carbon atoms . The central hexavalent sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms, usually in two separate hydrocarbon substituents .

Synthesis Analysis

Sulfones are typically prepared by organic oxidation of thioethers, often referred to as sulfides . An electrochemical oxidative N-S bond cleavage of aromatic sulfonylhydrazides, followed by cross-coupling reaction with cinnamic acids enable a stereoselective synthesis of (E)-vinyl sulfones .

Molecular Structure Analysis

The molecular structure of propenyl sulfone consists of a sulfonyl group bonded with two organic substituents . The linear formula of a similar compound, Allyl phenyl sulfone, is C6H5SO2CH2CH=CH2 . The molecular weight of this compound is 182.24 .

Physical And Chemical Properties Analysis

Aromatic polysulfones, like propenyl sulfone, are known for their thermal resistance and high strength properties in a wide range of temperatures (–50…+220°C) . They are classified as high-performance polymers due to their robustness, versatility of use, and widespread commercial availability .

科学研究应用

抗菌剂

已合成并评估了丙烯基砜衍生物(特别是 1-[(E)-3-苯基-2-丙烯基]哌嗪的 N-磺化衍生物)的抗菌性能。这些化合物对枯草芽孢杆菌和大肠杆菌等细菌菌株表现出有效的抑制作用,表明它们具有作为合适的抗菌剂的潜力 (Abbasi 等,2020 年)。

催化和质子传导

通过微波辅助法合成的丙磺酸官能化介孔苯硅,已显示出在催化和质子传导中的潜在应用。这包括在燃料电池中的用途,其中可以精确控制其酸含量以获得最佳性能 (Domingues 等,2016 年)。

丙烯-2-基砜的合成

已描述了一种通过使用碳化钙作为炔烃源的级联反应构建丙烯-2-基砜的新方法。该工艺具有广泛的底物范围、露天条件和简单的操作,表明其在合成化学中的实用性 (Gao 等,2020 年)。

恶臭化合物的脱臭

已开展了使用分子氧和金属酞菁在可见光下去除恶臭有机硫化物(如苯甲基 2-丙烯基硫化物)的研究。该工艺有效地将硫化物氧化为亚砜和砜,为环境脱臭提供了一种解决方案 (Sun 等,2008 年)。

燃料电池应用

已合成了含有芴基团的磺化嵌段共聚物,用于燃料电池应用。这些共聚物表现出高质子电导率和机械性能,使其成为燃料电池膜的有前途的材料 (Bae 等,2009 年)。

聚(偶氮甲硫酮)中的电子传输

对聚(偶氮甲硫酮)的研究表明,这些聚合物表现出半导体特性,在电子传输中具有潜在应用。该研究建立了化学结构和电导率之间的相关性 (Rusu 等,2007 年)。

作用机制

未来方向

Recent developments in the field of sulfone synthesis have focused on more sustainable methods . Sulfonated polyphenylenes, devoid of heteroatom linkages in the main chain, are leading candidates for future research, with an emphasis on synthesis, precise molecular control, structure–property relationships, and ultimately, wide-scale adoption in fuel cells .

属性

IUPAC Name |

(E)-1-[(E)-prop-1-enyl]sulfonylprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGVSDWIGWRUIC-GGWOSOGESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CS(=O)(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/S(=O)(=O)/C=C/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propenyl sulfone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3052018.png)

![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)

![[1,1'-Biphenyl]-2,6-diol](/img/structure/B3052021.png)

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)

![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)

![N-{4-[(4-bromophenyl)thio]phenyl}-2-chloroacetamide](/img/structure/B3052029.png)

![2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide](/img/structure/B3052030.png)